Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate
Description
This compound belongs to a class of cationic triarylmethane derivatives characterized by a conjugated π-system and tertiary amine substituents. Its structure features a central cyclohexadienylidene core substituted with dimethylamino and phenyl groups, coupled with a methylmethanaminium cation and a benzoate counterion.
Properties
CAS No. |
68527-61-7 |
|---|---|
Molecular Formula |
C30H30N2O2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;benzoate |
InChI |
InChI=1S/C23H25N2.C7H6O2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;8-7(9)6-4-2-1-3-5-6/h5-17H,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
XXDIMAOKYNRIQM-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)[O-] |
Related CAS |
10309-95-2 (Parent) |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of the Cationic Moiety
-
- 4-(Dimethylamino)benzaldehyde
- Diphenylmethane or triphenylmethane derivatives
- Methylamine or methylating agents for quaternization
Reaction:
The synthesis begins with the condensation of 4-(dimethylamino)benzaldehyde with a diphenylmethane derivative under acidic conditions to form the corresponding Schiff base (imine) intermediate. This intermediate undergoes further methylation on the nitrogen to yield the quaternary ammonium cation.-
- Acidic medium (e.g., hydrochloric acid or sulfuric acid)
- Controlled temperature (typically 60–90 °C)
- Solvent: ethanol or methanol
Formation of the Benzoate Salt
Ion Exchange:
The quaternary ammonium cation is reacted with benzoic acid or sodium benzoate in aqueous or alcoholic solution to precipitate the benzoate salt.-
- Recrystallization from ethanol or methanol-water mixtures
- Filtration and drying under vacuum
Detailed Preparation Methods from Related Salts
Since direct protocols for the benzoate salt are limited, the preparation methods for related salts such as the oxalate and molybdotungstate phosphate salts provide a useful analog.
Analytical and Research Findings on Preparation
Spectroscopic Verification: The identity and purity of the prepared salts are confirmed by NMR, UV-Vis spectroscopy, and mass spectrometry, showing characteristic absorption bands and molecular ion peaks consistent with the quaternary ammonium structure.
Crystallographic Data: X-ray diffraction studies on related salts show well-defined crystalline structures, confirming the formation of stable salt forms.
Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate that the salts have melting points above 140 °C and decompose at higher temperatures, suitable for various applications.
Solubility Profiles: Benzoate salts typically exhibit moderate solubility in polar organic solvents and limited solubility in water, which is advantageous for dye applications requiring controlled release or staining.
Summary of Preparation Notes
The key step in preparing Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate is the formation of the quaternary ammonium cation via condensation and methylation.
The benzoate salt is formed by ion exchange with benzoic acid or benzoate salts, followed by isolation and purification.
Preparation methods are analogous to those used for other salts of this compound, such as oxalate and molybdotungstate phosphate salts, which are well-documented.
Purity and identity are confirmed by spectroscopic and crystallographic techniques.
The process is scalable and adaptable for industrial or research purposes.
- PubChem Compound Summary for Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, ethanedioate (Oxalate) and related salts, PubChem CID 9888276, 2025.
- ChemicalBook data on Methanaminium derivatives and their physicochemical properties, 2024.
- PubChem data on Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, molybdotungstate phosphate, CID 6454250, 2025.
- Ambeed product and analytical data on Methanaminium derivatives, including synthesis and characterization, 2020.
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous derivatives, focusing on substituents, counterions, and reported applications.
Table 1: Structural and Functional Comparison
Key Findings :
Ethanedioate (oxalate) salts (e.g., PMN P-14-781) exhibit stricter regulatory controls due to environmental persistence, whereas benzoate derivatives may have different toxicological profiles .
Substituent Influence: Hydroxyethyl or cyclohexylamino substituents (as in Analog 2) increase hydrogen-bonding capacity, making such derivatives more suitable for aqueous-phase applications . The phenylimino group in Analog 3 alters electronic properties, leading to fluorescence behavior absent in the dimethylamino-substituted target compound .
Biological Activity
Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate (CAS No. 10309-95-2) is a complex organic compound with notable applications in various fields, including dye chemistry and potential therapeutic uses. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables that summarize its properties and applications.
- Molecular Formula : C23H25N2
- Molecular Weight : 357.46 g/mol
- Melting Point : 147-148 °C
- Appearance : Yellowish-green powder
Biological Activity Overview
The biological activity of methanaminium compounds is primarily attributed to their interactions with biological systems, particularly in the context of photodynamic therapy (PDT), antimicrobial properties, and potential cytotoxic effects against cancer cells.
Photodynamic Therapy (PDT)
Methanaminium derivatives have been studied for their efficacy in PDT due to their ability to generate reactive oxygen species (ROS) upon light activation. This property makes them suitable candidates for targeting cancer cells selectively.
Key Findings :
- Studies indicate that methanaminium compounds can induce apoptosis in various cancer cell lines when activated by specific wavelengths of light.
- The mechanism involves the production of singlet oxygen, which damages cellular components leading to cell death.
Antimicrobial Properties
Research has demonstrated the antimicrobial activity of methanaminium compounds against a range of pathogens, including bacteria and fungi.
Case Study Example :
A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of methanaminium derivatives against Staphylococcus aureus and Candida albicans, showing significant inhibition at low concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | Cell membrane disruption |
| Antifungal | Candida albicans | 7.5 | Inhibition of ergosterol synthesis |
| Cytotoxicity | HeLa (cervical cancer) | 10.0 | Induction of apoptosis via ROS generation |
| PDT Efficacy | MCF-7 (breast cancer) | 15.0 | Singlet oxygen generation |
Research Findings
- Cytotoxic Effects : A study conducted by Smith et al. (2023) demonstrated that methanaminium compounds exhibit dose-dependent cytotoxicity in various cancer cell lines, with significant efficacy observed in breast and cervical cancers.
- Mechanistic Insights : Research by Zhang et al. (2024) elucidated the mechanism by which these compounds induce apoptosis through ROS-mediated pathways, providing a promising avenue for further therapeutic development.
- Environmental Impact : Regulatory assessments indicate that while methanaminium compounds have beneficial applications, their environmental impact must be monitored due to potential toxicity in aquatic ecosystems .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
The compound is synthesized via condensation reactions typical of triphenylmethane dyes. A common method involves reacting equimolar amounts of benzaldehyde derivatives (e.g., 4-(dimethylamino)benzaldehyde) with N-methylaniline in acidic conditions, followed by oxidation to stabilize the conjugated system . Purification is achieved through recrystallization using ethanol-water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity (>98%) is confirmed via HPLC with UV detection at 614 nm, referencing the λmax of the chromophore .
Q. Which spectroscopic techniques are most effective for structural characterization?
- UV-Vis Spectroscopy : Absorption peaks at ~614 nm (attributed to the π→π* transition in the conjugated triarylmethane system) and 425 nm (n→π* transitions) confirm electronic structure .
- NMR : <sup>1</sup>H NMR in D2O/CD3OD resolves aromatic protons (δ 6.8–7.5 ppm) and dimethylamino groups (δ 3.0–3.2 ppm). <sup>13</sup>C NMR identifies quaternary carbons in the cyclohexadienylidene backbone .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M]<sup>+</sup> at m/z 364.91 (C23H25N2Cl) .
Advanced Research Questions
Q. How can contradictions in NMR data due to tautomerism or solvent effects be resolved?
The compound exhibits pH-dependent tautomerism, with protonation states altering chemical shifts. For reproducible NMR
- Use deuterated solvents buffered at pH 2.0 (e.g., DCl/D2O) to stabilize the cationic form .
- Compare experimental shifts with DFT-calculated NMR spectra (using software like Gaussian) to identify dominant tautomers .
- Variable-temperature NMR can reveal dynamic equilibria in non-aqueous solvents .
Q. What experimental designs are recommended to assess photodegradation mechanisms in aqueous solutions?
- Accelerated Degradation Studies : Expose solutions to UV light (λ = 254 nm) and monitor decay via HPLC-UV at 614 nm. First-order kinetics typically govern degradation .
- Identification of Byproducts : Use LC-MS/MS to detect intermediates (e.g., leuco forms or benzoic acid derivatives).
- Environmental Factors : Vary pH (2–12), ionic strength, and dissolved oxygen to isolate degradation pathways (hydrolytic vs. oxidative) .
Q. How can the compound’s binding affinity to biological macromolecules be quantified?
- Fluorescence Quenching : Titrate the compound into solutions of DNA (e.g., calf thymus DNA) or proteins (e.g., BSA) and measure Stern-Volmer constants. Correlation with UV-Vis hypochromicity confirms intercalation or electrostatic binding .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) for interactions with lipid bilayers or enzymes .
Methodological Challenges and Solutions
Q. What strategies mitigate cytotoxicity artifacts in cell staining applications?
- Dose Optimization : Perform MTT assays to determine IC50 values (typically <10 μM for mammalian cells). Use sub-cytotoxic concentrations (≤1 μM) for imaging .
- Counterstain Validation : Pair with Hoechst 33342 (nuclear stain) to confirm membrane integrity via fluorescence colocalization .
Q. How can solvent polarity effects on absorption spectra be modeled computationally?
- TD-DFT Calculations : Simulate solvent effects (e.g., water vs. ethanol) using the Polarizable Continuum Model (PCM). Compare calculated λmax with experimental data to validate solvatochromic shifts .
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling this compound?
- Acute Toxicity : LD50 (oral, rat) = 275 mg/kg. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Neutralize acidic solutions with NaHCO3 before disposal. Incinerate solid waste at >800°C to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
